molecular formula C16H14FN3O3S B11126315 methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11126315
M. Wt: 347.4 g/mol
InChI Key: FYLVZZKPTBXULA-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a methyl ester carboxylate at position 4, and an acetylamino linker to a 6-fluoroindole moiety at position 2 (Figure 1). This structure combines pharmacophoric elements from both indole and thiazole systems, which are widely explored in medicinal chemistry for their bioactivity, including anticancer, antiviral, and antiplatelet properties .

Properties

Molecular Formula

C16H14FN3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H14FN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-6-5-10-3-4-11(17)7-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21)

InChI Key

FYLVZZKPTBXULA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6-Fluoroindole-1-Acetic Acid

The preparation begins with the synthesis of 6-fluoroindole-1-acetic acid, a critical intermediate. As detailed in CN101531624A, this involves:

  • Reaction of 6-fluoroindole with dimethylamine hydrochloride and paraformaldehyde in n-butanol at 120°C for 2 hours, yielding 6-fluorodigophylline (89.6 g crude, 83.5% yield).

  • Alkaline hydrolysis using 20% NaOH to adjust pH to 10–12, followed by recrystallization with 95% ethanol to achieve 97.8% purity.

Table 1: Reaction Conditions for 6-Fluoroindole-1-Acetic Acid Synthesis

ParameterValueSource
Temperature120°C
Reaction Time2 hours
Molar Ratio (Indole:DMAM:CH₂O)1:1:1
Solventn-Butanol
Final Yield72.1%

Thiazole Ring Formation

The thiazole component is synthesized via Hantzsch thiazole synthesis:

  • Condensation of thiourea with methyl 2-chloroacetoacetate in ethanol under reflux (78°C, 4 hours).

  • Cyclization promoted by hydrochloric acid, yielding 5-methyl-1,3-thiazole-4-carboxylate esters.

Table 2: Thiazole Synthesis Optimization

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes cyclization efficiency
Acid CatalystHCl (conc.)85–90% yield
Temperature78°CPrevents decomposition

Coupling of Indole and Thiazole Moieties

The final step involves coupling 6-fluoroindole-1-acetic acid with the thiazole intermediate using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane. A study by EvitaChem reports that N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) achieves 88% coupling efficiency at 0°C over 12 hours.

Industrial Production Methods

Scalable synthesis requires optimizing cost, yield, and purity. Key industrial adaptations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves temperature control during indole-thiazole coupling. For example, a patented process uses microfluidic channels to maintain precise stoichiometry, achieving 94% purity without recrystallization.

Green Chemistry Innovations

Recent advancements emphasize solvent recycling and catalyst recovery:

  • Ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enable 5–7 reuse cycles without yield loss.

  • Heterogeneous catalysts like zeolite-supported palladium reduce heavy metal waste during fluorination.

Table 3: Comparative Analysis of Industrial Methods

MethodYieldPurityCost (USD/kg)
Batch Reactor72%95%1,200
Continuous Flow85%94%980
Ionic Liquid System89%97%1,050

Analytical and Purification Techniques

Chromatographic Monitoring

Thin-layer chromatography (TLC) with silica gel GF254 plates and ethyl acetate/hexane (3:7) eluent is standard for tracking reaction progress. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients ensures final product purity >98%.

Spectroscopic Characterization

  • NMR : 1H^1H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 8.21 (indole H-2), δ 6.95 (thiazole H-5), and δ 3.89 (COOCH₃).

  • HR-MS : Molecular ion peak at m/z 347.0984 [M+H]+^+ confirms the molecular formula C₁₆H₁₃FN₃O₃S.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a 6-fluoro-1H-indole moiety enhances its pharmacological profile by potentially improving binding affinity to biological targets. The structural formula can be represented as follows:

Molecular Formula C15H14FN3O2S\text{Molecular Formula C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_2\text{S}

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. Thiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that related thiazole compounds exhibited significant cytotoxic effects against various human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) through mechanisms involving topoisomerase inhibition and DNA interaction .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Thiazole AHepG210Topoisomerase inhibition
Thiazole BMCF-715DNA intercalation
Methyl 2-{...}VariousTBDTBD

Antimicrobial Activity

Thiazole derivatives are also being explored for their antimicrobial properties. The compound has shown activity against several bacterial strains, indicating its potential as an antibiotic agent. Research indicates that modifications in the thiazole structure can enhance antimicrobial efficacy, making it a candidate for further development in treating resistant infections .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazole CE. coli32 µg/mL
Thiazole DP. aeruginosa16 µg/mL
Methyl 2-{...}TBDTBD

Case Study 1: Anticancer Activity Assessment

A recent study synthesized several thiazole derivatives, including methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate, and evaluated their anticancer properties using MTT assays across multiple cancer cell lines. The results indicated a promising cytotoxic profile with lower IC50 values compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial activity, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition against resistant strains, suggesting that further development could lead to new therapeutic options for treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors in the body, while the thiazole ring can interact with enzymes involved in metabolic pathways. These interactions can lead to the modulation of biological processes, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Indole Modifications

  • Methyl 2-{[(5-Bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS 1442084-81-2): This analog replaces the 6-fluoroindole with a 5-bromoindole. The bromine atom increases molecular weight (408.3 g/mol vs. ~367.3 g/mol for the fluoro analog) and introduces steric bulk, which may alter binding kinetics in biological systems. Bromine’s polarizability could enhance hydrophobic interactions in target pockets, but its larger size might reduce solubility compared to fluorine .
  • 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives: These compounds, synthesized via condensation of 3-formylindole-2-carboxylates with aminothiazolones, feature a conjugated thiazole-indole system. The absence of the acetyl amino linker and fluorine substitution reduces structural similarity but highlights the role of hydrogen bonding (via the carboxylic acid group) in crystallinity and target recognition .

Thiazole Core Modifications

  • However, the lack of the indole-acetylamino side chain limits direct comparison in biological contexts. The phenyl group’s electron-rich nature may increase metabolic oxidation susceptibility compared to the methyl substituent .
  • Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS 1086375-61-2): The trifluoromethyl group at position 5 is strongly electron-withdrawing, which could enhance electrophilic reactivity at the thiazole ring. This contrasts with the electron-donating methyl group in the target compound, suggesting divergent applications in drug design (e.g., kinase inhibition vs. metabolic stability) .

Functional Group Variations in Related Scaffolds

  • N1-Chloroacetyl-N3-(4-aryl-5-arylazo-thiazol-2-yl)-thioureas: These derivatives, synthesized via diazotization and cyclization, incorporate azo and thiourea groups. The azo linkage (-N=N-) provides photostability but may limit bioavailability due to reduced solubility.
  • Isoxazolmethylthio and Thienylmethylthio derivatives: Compounds like 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide feature sulfur-based linkers and nitro/cyano substituents. The nitro group’s electron-withdrawing nature parallels fluorine’s effects but with greater redox activity, which could influence cytotoxicity profiles .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate 6-Fluoroindole, methyl thiazole ~367.3 Enhanced metabolic stability via fluorine; moderate steric bulk
Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate 5-Bromoindole 408.3 Increased hydrophobicity; potential for halogen bonding
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate 5-Phenyl thiazole 234.3 Aromatic π-π stacking; higher metabolic oxidation risk
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate 5-Trifluoromethyl thiazole 240.2 Strong electron-withdrawing effects; improved electrophilic reactivity

Biological Activity

Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring and an indole moiety , with the molecular formula C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S and a molecular weight of 415.5 g/mol. The presence of a fluorine atom on the indole ring enhances its lipophilicity, which may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that this compound interacts with multiple cellular receptors involved in signaling pathways. These interactions are crucial for understanding its therapeutic potential and safety profile. The compound has shown significant affinity for certain receptors, which are integral to various biological processes.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis . Its structural similarity to other thiazole derivatives suggests potential efficacy against resistant strains of this pathogen. For instance, analogs of thiazole have demonstrated MIC values as low as 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong antibacterial activity .

Antitumor Properties

This compound exhibits promising antitumor activity. Studies have shown that compounds containing thiazole rings can inhibit cancer cell proliferation. For example, thiazole derivatives have been reported to have IC50 values ranging from 1.61 to 10 µg/ml against various cancer cell lines, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Significance
Fluorine Substitution Enhances lipophilicity and receptor binding affinity
Thiazole Ring Essential for antimicrobial and antitumor activity
Indole Moiety Contributes to overall pharmacological profile

These features suggest that modifications to the molecular structure could further enhance the biological activity of this compound.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy : In vitro studies demonstrate that the compound exhibits significant activity against drug-resistant strains of M. tuberculosis, with ongoing investigations into its mechanism of action.
  • Anticancer Activity : Preliminary results indicate that the compound can induce apoptosis in cancer cells through modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
  • Synergistic Effects : Research is also exploring the potential synergistic effects when combined with other therapeutic agents, which may enhance efficacy while reducing side effects.

Q & A

Q. What are the optimal synthetic routes for methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves coupling the 6-fluoroindole acetyl moiety to the thiazole-carboxylate core. Key steps include:

  • Acetylation of 6-fluoroindole : Use acetic anhydride or acetyl chloride under reflux in anhydrous conditions to generate the acetylated indole intermediate .
  • Thiazole core preparation : Condensation of methyl 5-methyl-1,3-thiazole-4-carboxylate with bromoacetyl bromide, followed by amidation with the acetylated indole. Solvent choice (e.g., DMF, THF) and catalysts (e.g., DMAP, HOBt) significantly impact yields .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and stoichiometric ratios (1.1:1 acylating agent to thiazole) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the indole NH (δ 10.5–11.5 ppm), thiazole methyl (δ 2.3–2.6 ppm), and acetyl carbonyl (δ 170–175 ppm). Compare with published spectra of analogous thiazole-indole hybrids .
  • FTIR : Validate the amide bond (1650–1680 cm⁻¹, C=O stretch) and indole C-F vibration (1100–1150 cm⁻¹) .
  • HRMS : Use ESI-HRMS to verify the molecular ion ([M+H]+) with <2 ppm error. Cross-reference with computational tools like Gaussian for theoretical mass validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere (typically >200°C for thiazole derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinase enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., EGFR kinase PDB: 1M17). Focus on hydrogen bonding (indole NH to Asp831) and hydrophobic interactions (thiazole methyl with Leu694) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .
  • Contradiction resolution : If experimental IC50 values conflict with docking scores, re-evaluate protonation states (Epik) or solvation models (GBSA) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Purity validation : Re-test the compound using orthogonal methods (HPLC-DAD, 1H NMR) to rule out impurities (>98% purity required) .
  • Assay standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number). Use reference inhibitors (e.g., staurosporine) as internal controls .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔG values from SPR vs. IC50). Address variability via statistical tools (ANOVA, p <0.05) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Core modifications : Replace the 5-methyl group on the thiazole with bulkier substituents (e.g., CF3) to enhance hydrophobic interactions. Synthesize derivatives via Suzuki coupling or SNAr reactions .
  • Fluorine scanning : Introduce additional F atoms on the indole ring to improve metabolic stability. Evaluate logP (2–4) and solubility (≥50 µM in PBS) .
  • Bioisosteres : Substitute the acetyl linker with sulfonamide or urea groups. Assess impact on target binding (SPR) and cytotoxicity (MTT assay) .

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